Cas no 232-84-8 (3H-benzoeindole)
3H-benzoeindole Chemical and Physical Properties
Names and Identifiers
-
- 3H-Benz[e]indole
- 3H-benzo[e]indole
- LogP
- 3H-benzoeindole
- 232-84-8
- EN300-104330
- 3H-Benzo [e]indole
- benzo[e]indole
- ALGIYXGLGIECNT-UHFFFAOYSA-N
- DTXSID20462924
- naphthazole
- SCHEMBL280428
-
- Inchi: 1S/C12H9N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-8,13H
- InChI Key: ALGIYXGLGIECNT-UHFFFAOYSA-N
- SMILES: N1C=CC2=C1C=CC1C=CC=CC2=1
Computed Properties
- Exact Mass: 167.07357
- Monoisotopic Mass: 167.073499291g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 15.8Ų
Experimental Properties
- PSA: 15.79
3H-benzoeindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199009300-5g |
3H-Benzo[e]indole |
232-84-8 | 95% | 5g |
$2680.00 | 2023-09-02 | |
| Alichem | A199009300-10g |
3H-Benzo[e]indole |
232-84-8 | 95% | 10g |
$4020.00 | 2023-09-02 | |
| Alichem | A199009300-25g |
3H-Benzo[e]indole |
232-84-8 | 95% | 25g |
$6834.00 | 2023-09-02 | |
| A2B Chem LLC | AB22282-10g |
3H-Benz[e]indole |
232-84-8 | 95% | 10g |
$4494.00 | 2024-04-20 | |
| A2B Chem LLC | AB22282-50mg |
3H-Benz[e]indole |
232-84-8 | 95% | 50mg |
$277.00 | 2024-04-20 | |
| A2B Chem LLC | AB22282-100mg |
3H-Benz[e]indole |
232-84-8 | 95% | 100mg |
$395.00 | 2024-04-20 | |
| A2B Chem LLC | AB22282-250mg |
3H-Benz[e]indole |
232-84-8 | 95% | 250mg |
$548.00 | 2024-04-20 | |
| A2B Chem LLC | AB22282-500mg |
3H-Benz[e]indole |
232-84-8 | 95% | 500mg |
$844.00 | 2024-04-20 | |
| A2B Chem LLC | AB22282-1g |
3H-Benz[e]indole |
232-84-8 | 95% | 1g |
$1073.00 | 2024-04-20 | |
| A2B Chem LLC | AB22282-2.5g |
3H-Benz[e]indole |
232-84-8 | 95% | 2.5g |
$2068.00 | 2024-04-20 |
3H-benzoeindole Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 3H-benzoeindole
Professional Introduction to Compound with CAS No. 232-84-8 and Product Name: 3H-Benz[e]indole
3H-Benz[e]indole, identified by its Chemical Abstracts Service (CAS) number 232-84-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benz[e]indole class, a structural motif characterized by a fused benzene ring and an indole ring, which is known for its diverse biological activities and potential therapeutic applications.
The molecular structure of 3H-Benz[e]indole consists of a benzene ring fused to an indole moiety, creating a rigid aromatic system with unique electronic and steric properties. This structural configuration makes it a valuable scaffold for the development of novel bioactive molecules. The presence of both benzene and indole rings imparts distinct chemical reactivity, enabling various functionalization strategies that can be exploited for drug design.
In recent years, 3H-Benz[e]indole has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an intermediate in the synthesis of biologically active compounds, particularly those targeting neurological disorders, cancer, and infectious diseases. The indole moiety, in particular, is well-documented for its role in modulating neurotransmitter systems, making 3H-Benz[e]indole a promising candidate for the development of neuroprotective agents.
One of the most compelling aspects of 3H-Benz[e]indole is its ability to interact with multiple biological targets. Studies have shown that derivatives of this compound can exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain pathways. Additionally, 3H-Benz[e]indole has been investigated for its potential to modulate serotonin receptors, which are implicated in mood regulation and cognitive function.
The synthesis of 3H-Benz[e]indole involves multi-step organic reactions that typically begin with the condensation of appropriate precursors to form the indole core. Subsequent functionalization steps can be employed to introduce various substituents at different positions on the benzene and indole rings. These modifications can fine-tune the pharmacological properties of the compound, enhancing its potency, selectivity, and pharmacokinetic profile.
Recent advancements in computational chemistry have facilitated the rational design of 3H-Benz[e]indole derivatives with improved biological activity. Molecular modeling techniques have been used to predict binding interactions between 3H-Benz[e]indole analogs and their target proteins, providing insights into structure-activity relationships. This approach has enabled the identification of novel compounds with enhanced therapeutic potential.
In clinical research, 3H-Benz[e]indole has been explored as a lead compound for the development of treatments against various diseases. Preclinical studies have demonstrated promising results in models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of 3H-Benz[e]indole to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
The pharmaceutical industry has shown considerable interest in 3H-Benz[e]indole due to its versatility as a chemical scaffold. Several companies have initiated programs to synthesize and evaluate derivatives of this compound for therapeutic use. Collaborative efforts between academic researchers and industry scientists have accelerated progress in identifying promising drug candidates derived from 3H-Benz[e]indole.
From a chemical biology perspective, 3H-Benz[e]indole serves as a valuable tool for understanding the mechanisms underlying various diseases. Its interaction with biological targets provides insights into cellular signaling pathways and disease progression. This knowledge can be leveraged to develop more effective therapeutic strategies targeting specific disease pathways.
The future prospects for 3H-Benz[e]indole are promising, with ongoing research focused on optimizing its pharmacological properties and exploring new applications. Advances in synthetic methodologies and drug discovery technologies are expected to further enhance the potential of this compound as a therapeutic agent. As our understanding of biological systems continues to evolve, so too will the applications of 3H-Benz[e]indole in medicine and biology.
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